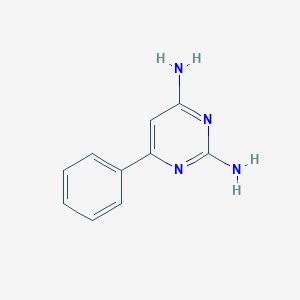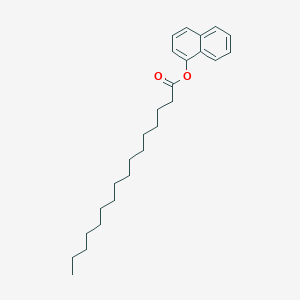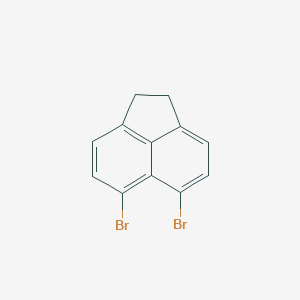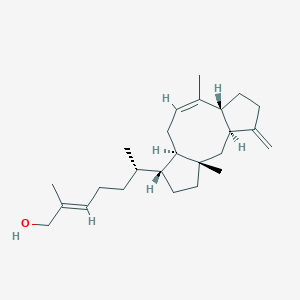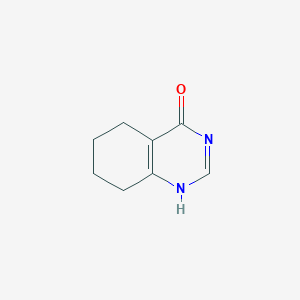
3-Chloropropyltris(triméthylsiloxy)silane
Vue d'ensemble
Description
3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane is a useful research compound. Its molecular formula is C12H33ClO3Si4 and its molecular weight is 373.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie électronique et des semi-conducteurs
Dans le secteur de l'électronique, le 3-Chloropropyltris(triméthylsiloxy)silane est utilisé comme agent de couplage et agent de silylation . Il sert d'intermédiaire chimique dans la synthèse de divers composés de silicone qui sont essentiels à la production de semi-conducteurs, de circuits imprimés et d'adhésifs électroniques.
Applications pharmaceutiques
Ce composé joue un rôle dans la recherche pharmaceutique en tant que précurseur dans la synthèse de composés organosiliciés . Ces composés peuvent être utilisés pour modifier les propriétés de surface des molécules médicamenteuses, modifiant potentiellement leur solubilité et leur biodisponibilité.
Technologie des revêtements
This compound: est utilisé dans les revêtements pour améliorer l'adhésion et la durabilité . Il peut être utilisé pour créer des revêtements hydrophobes qui repoussent l'eau et résistent à la corrosion, ce qui est avantageux pour protéger les surfaces métalliques et autres matériaux.
Formulations d'adhésifs
En tant que promoteur d'adhésion, ce composé silane améliore la résistance du lien entre des matériaux différents dans les formulations d'adhésifs . Il est particulièrement utile dans les adhésifs à base de silicone, qui sont largement utilisés dans les applications industrielles et de consommation.
Chimie des mastics
Dans les formulations de mastics, le This compound contribue à la flexibilité et à la résistance aux intempéries du produit final . Il aide à obtenir des joints étanches à l'air qui peuvent résister à diverses conditions environnementales.
Synthèse chimique
Ce composé est un intermédiaire précieux dans la synthèse de molécules organosiliciées plus complexes . Il est impliqué dans des réactions où le groupe chloropropyle peut subir une nouvelle fonctionnalisation pour produire une large gamme de produits chimiques spécialisés.
Science des matériaux
En science des matériaux, le This compound est utilisé pour modifier les propriétés de surface des matériaux, comme la création de revêtements anti-adhésifs ou de démoulage . Il peut également être utilisé pour préparer des matériaux avec des fonctionnalités de surface spécifiques pour la recherche et le développement futurs.
Nanotechnologie
Le composé trouve des applications dans la nanotechnologie, où il peut être utilisé pour fonctionnaliser la surface des nanoparticules . Cette fonctionnalisation peut conférer des propriétés souhaitées aux nanoparticules, comme les rendre plus compatibles avec les solvants organiques ou les systèmes biologiques.
Mécanisme D'action
Target of Action
As a silane compound, it is known to interact with various substrates, particularly those containing hydroxyl groups .
Mode of Action
3-Chloropropyltris(trimethylsiloxy)silane is a silane coupling agent. It is used to promote adhesion between dissimilar materials in a variety of settings, such as in coatings, adhesives, and sealants . The compound’s mode of action involves the formation of a durable bond with the substrate, typically through a condensation reaction with hydroxyl groups on the substrate surface .
Biochemical Pathways
The compound’s role as a coupling agent suggests it may influence the crosslinking and polymerization processes in certain materials .
Pharmacokinetics
As a silane compound, it is likely to have low bioavailability due to its large molecular size and hydrophobic nature .
Result of Action
The primary result of 3-Chloropropyltris(trimethylsiloxy)silane’s action is the formation of a strong, durable bond between different materials. This can enhance the performance of coatings, adhesives, and sealants by improving their adhesion to various substrates .
Action Environment
The action of 3-Chloropropyltris(trimethylsiloxy)silane can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For instance, the compound’s reactivity with hydroxyl groups can be affected by the moisture content of the environment . Additionally, the compound should be stored in a dry, room-temperature environment to maintain its stability .
Propriétés
IUPAC Name |
3-chloropropyl-tris(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H33ClO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-12H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCHSBIWFYBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H33ClO3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939380 | |
| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18077-31-1 | |
| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18077-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018077311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
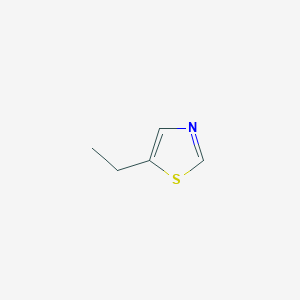

![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)
